molecular formula C5H8ClN3O2S B2919132 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide CAS No. 2551120-29-5

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide

Cat. No.: B2919132
CAS No.: 2551120-29-5
M. Wt: 209.65
InChI Key: ZPVBIIIIBNWHQA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide is a chemical building block of significant interest in research and development, particularly for the synthesis of more complex molecules. Its structure combines two key functional groups: a sulfonamide and a chloromethyl substituent on a pyrazole core. The sulfonamide group is a foundational motif in medicinal chemistry, known for its role in creating compounds with a wide range of pharmacological activities . Researchers value this reagent for its potential in constructing novel molecules for various applications. The chloromethyl group offers a reactive handle for further chemical modifications, allowing researchers to link the pyrazole-sulfonamide core to other molecular fragments through nucleophilic substitution reactions. This makes it a versatile intermediate in exploring new chemical space. The broader class of sulfonamides is well-documented for its antibacterial properties, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . Beyond antimicrobial activity, sulfonamide-containing compounds exhibit a diverse range of biological activities, including anti-carbonic anhydrase properties, which are relevant for treating conditions like glaucoma, as well as anti-inflammatory and anti-diabetic effects . In discovery research, this compound could serve as a key intermediate in developing targeted inhibitors or in structure-activity relationship (SAR) studies. Furthermore, pyrazole derivatives are prominent in agrochemical research, used in the development of herbicides and other crop protection agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3O2S/c1-9-4(2-6)5(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVBIIIIBNWHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the functional groups.

    Condensation Reactions: The sulfonamide group can engage in condensation reactions with other amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.
  • Oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands for chemical reactions.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
  • Studied for its possible use in the treatment of certain diseases, leveraging its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can disrupt various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

    5-(Chloromethyl)-1-methylpyrazole: Lacks the sulfonamide group, which significantly alters its chemical properties and applications.

    1-Methylpyrazole-4-sulfonamide:

    5-(Chloromethyl)-1-phenylpyrazole-4-sulfonamide: Contains a phenyl group instead of a methyl group, leading to different steric and electronic effects.

Uniqueness:

Biological Activity

5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide is a compound that belongs to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered pyrazole ring with a chloromethyl group and a sulfonamide moiety. The presence of these functional groups contributes to its biological activity, particularly in targeting various enzymes and receptors.

Biological Activity

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been shown to possess antibacterial properties against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values often below 1 μg/ml .

2. Antineoplastic Activity

Several studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The sulfonamide group is particularly noted for enhancing the selectivity of these compounds towards tumor cells compared to normal cells .

3. Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it has shown activity against carbonic anhydrase and α-glucosidase, which are relevant in metabolic disorders and cancer progression .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity: The sulfonamide group can mimic natural substrates or inhibitors, allowing it to bind to active sites on enzymes.
  • Disruption of Cellular Processes: By interfering with cellular signaling pathways, the compound may induce stress responses leading to apoptosis in cancer cells.

Case Studies

Case Study 1: Antibacterial Efficacy

In a study focused on the antibacterial efficacy of pyrazole derivatives, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity with an MIC comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability at low concentrations. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Research Findings Summary Table

Activity Type Target Organism/Cell Line MIC/IC50 Values Mechanism
AntibacterialMRSA< 1 μg/mlCell membrane disruption
AntineoplasticVarious cancer cell linesLow μM rangeApoptosis induction
Enzyme InhibitionCarbonic anhydraseSub-micromolarCompetitive inhibition

Q & A

Basic: What synthetic routes are commonly employed for 5-(Chloromethyl)-1-methylpyrazole-4-sulfonamide and its analogs?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with cyclocondensation of precursors like ethyl acetoacetate, followed by functionalization. Key steps include:

  • Cyclization : Using reagents such as phenylhydrazine or monomethylhydrazine to form the pyrazole core .
  • Chloromethylation : Introducing the chloromethyl group via reactions with Cl-CH2COCl or similar chlorinating agents under reflux conditions .
  • Sulfonamide Formation : Reacting intermediates with sulfonating agents (e.g., benzenesulfonyl chloride) in the presence of K2CO3 as a base .
    Optimization Tips : Adjust reaction time (9–13 hours) and solvents (ethanol, pyridine) to improve yields (77–89%) .

Basic: How are structural and purity characteristics validated for this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • IR : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1150–1300 cm⁻¹) .
    • ¹H/¹³C-NMR : Assign peaks for chloromethyl (-CH2Cl, δ ~4.5 ppm) and pyrazole protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ for C6H9ClN3O2S: calculated 222.0, observed 222.1) .
  • Elemental Analysis : Ensure purity (>95% C, H, N, S) .

Advanced: How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectral data?

Methodological Answer:

  • Geometry Optimization : Use software like Gaussian or ORCA to model the compound’s structure. Compare bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.75 Å DFT) and angles (e.g., N-N-C: 105.7° experimental) .
  • Vibrational Frequency Analysis : Match DFT-calculated IR bands (scaled by 0.96–0.98) to experimental data to identify outliers caused by crystal packing or solvent effects .
  • Electronic Properties : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to predict reactivity trends .

Advanced: What strategies address contradictions in pharmacological data (e.g., analgesic vs. ulcerogenic effects)?

Methodological Answer:

  • Dose-Response Studies : Test compound 3e (analgesic ED50: 25 mg/kg; ulcerogenic index: 1.2) against reference drugs (e.g., indomethacin, ulcerogenic index: 3.5) to assess therapeutic windows .
  • Mechanistic Profiling : Use COX-1/COX-2 inhibition assays to differentiate anti-inflammatory pathways and mitigate gastrointestinal toxicity .
  • Formulation Adjustments : Explore prodrugs (e.g., ester derivatives) to reduce direct mucosal exposure .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of chlorinated intermediates .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with NaHCO3 before disposal .

Advanced: How does regioselectivity in pyrazole functionalization impact isomer formation?

Methodological Answer:

  • Synthetic Control : Use steric/electronic directing groups (e.g., methyl at position 1) to favor sulfonamide addition at position 4 .
  • Isolation Techniques : Employ HPLC (C18 column, 70:30 acetonitrile/water) to separate isomers (e.g., 4-sulfonamide vs. 5-sulfonamide) .
  • Crystallography : Single-crystal X-ray diffraction (R factor < 0.05) confirms regiochemistry .

Advanced: How can stability studies (e.g., hydrolytic degradation) inform storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., <5% impurity formation) .
  • Degradation Pathways : Identify hydrolysis of the chloromethyl group (t1/2: 14 days in pH 7.4 buffer) as a key instability .
  • Storage Recommendations : Store at -20°C under argon to prolong shelf life (>1 year) .

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